molecular formula C16H25N3O3S B2862113 cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone CAS No. 1019105-41-9

cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone

Cat. No. B2862113
CAS RN: 1019105-41-9
M. Wt: 339.45
InChI Key: GCIUGLBPQYCSPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product. Common methods include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the types of atoms in the molecule and their connectivity. Infrared (IR) spectroscopy can identify functional groups, and X-ray crystallography can determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. For example, alcohols can undergo dehydration to form alkenes, while carboxylic acids can react with alcohols to form esters. The mechanisms of these reactions often involve the movement of electrons from one atom or group to another .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be measured experimentally and are often used to identify and characterize the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone and its derivatives are significant in heterocyclic chemistry due to their extensive use in organic synthesis, showcasing a wide range of biological and pharmacological activities. These compounds are synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, utilizing a simple and rapid approach to obtain substituted pyrazoles. Their structures are elucidated through spectral analysis (1H NMR, 13C NMR) and further confirmed by X-ray diffraction studies, revealing configurations such as chair conformation for piperidine rings and distorted tetrahedral geometry around sulfur atoms. These structural insights are crucial for understanding the compound's reactivity and potential biological interactions (Golea Lynda, 2021) (C. S. Karthik et al., 2021).

Biological and Pharmacological Activities

The derivatives of this compound have been evaluated for their antibacterial, antioxidant, and anticancer activities. These compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant activities assessed using DPPH radical scavenging method. Moreover, they have shown potential as anticancer agents, with certain derivatives exhibiting higher anticancer activity than reference drugs in in vitro studies. This highlights the compound's versatility and potential in developing new therapeutic agents (Golea Lynda, 2021) (H. Hafez et al., 2016).

Antimicrobial and Antifungal Efficacy

Studies on novel quinoline derivatives bearing pyrazoline and pyridine analogues, including those related to this compound, have demonstrated significant antimicrobial and antifungal effects. These effects were potent against various strains of bacteria and fungi, with certain derivatives showing most potent antibacterial activity, indicating the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents (N. Desai, B. Patel, B. Dave, 2016).

Synthesis of Multifunctional Derivatives

The exploration of synthetic multifunctional amides, including derivatives of this compound, has opened new avenues for therapeutic agents against Alzheimer's disease. These compounds exhibit moderate enzyme inhibitory potentials, mild cytotoxicity, and promising antimycobacterial and antifungal activity, indicating their potential in drug development for neurodegenerative diseases and infections (Mubashir Hassan et al., 2018).

Mechanism of Action

If the compound is a drug, its mechanism of action refers to how it exerts its therapeutic effect at the molecular level. This often involves interaction with a specific target, such as an enzyme or receptor, which leads to a change in cellular function .

Safety and Hazards

The safety and hazards of an organic compound are typically assessed through toxicology studies. These studies can provide information about the compound’s potential to cause harm to humans or the environment .

Future Directions

Future directions for research on an organic compound could include exploring new synthetic routes, investigating its reactivity under different conditions, studying its mechanism of action in more detail, or developing new applications for the compound .

properties

IUPAC Name

cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUGLBPQYCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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